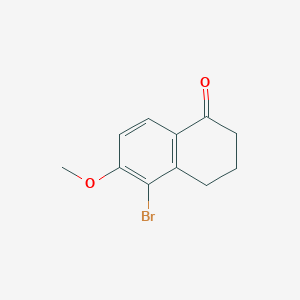

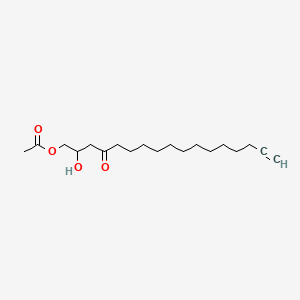

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

Vue d'ensemble

Description

The compound "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for the compound . For instance, the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves a sequence of reactions starting from 2-naphthoic acid, which suggests that the compound of interest might also be derivable from naphthalene-based precursors .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, esterification, and substitution reactions. For example, the synthesis of 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine is achieved through a six-step process with an overall yield of 27% . This process includes the use of sodium methoxide (NaOMe) in the presence of copper(I) iodide (CuI), followed by a Birch reduction, Curtius rearrangement, and hydrogenolysis to produce the biologically active compound. These methods could potentially be adapted for the synthesis of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" is not provided, the structure of related compounds can be informative. For instance, the molecular cocrystals of 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine with carboxylic acids show specific hydrogen bonding patterns and planarity in their crystal structures . These structural details, such as hydrogen bonding motifs and dihedral angles, are crucial for understanding the molecular conformation and potential reactivity of the compound of interest.

Chemical Reactions Analysis

The papers do not directly address the chemical reactions of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one." However, the reported chemical reactions of similar compounds involve hydrogen bonding and weak π-π stacking interactions, which are significant in the formation of crystal structures . These interactions could influence the reactivity and interaction of the compound with other molecules, suggesting that "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" may also engage in similar interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" are not detailed in the provided papers. However, the properties of structurally related compounds, such as solubility, melting points, and crystal packing, can be inferred from the molecular structure and intermolecular interactions described. For example, the presence of bromine and methoxy groups in the compound could affect its polarity and, consequently, its solubility in various solvents. The crystal packing information from related compounds suggests that "5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one" might also exhibit specific solid-state properties that could be relevant for its application in material science or pharmaceuticals .

Applications De Recherche Scientifique

- Specific Scientific Field: Medicinal Chemistry

- Summary of the Application: The compound “5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one” is used in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results or Outcomes: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .

Propriétés

IUPAC Name |

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPXFOQFXJIBNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CCC2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401744 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

CAS RN |

26231-23-2 | |

| Record name | 5-bromo-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

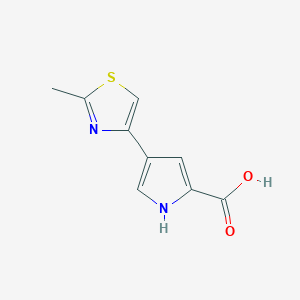

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)

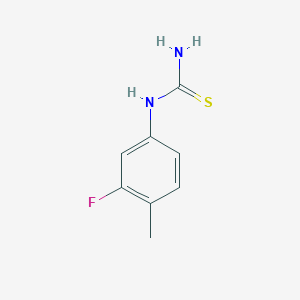

![Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B1276703.png)

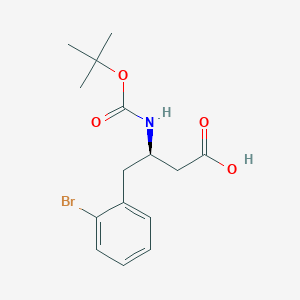

![4-amino-5-[(2,6-dichlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276707.png)